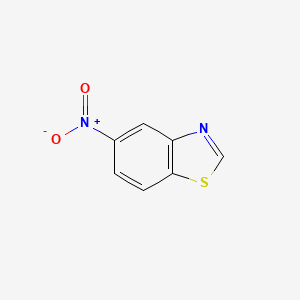

5-Nitrobenzothiazole

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the benzothiazole (B30560) framework is of particular importance. The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a rigid, planar structure with a unique distribution of electrons, making it an excellent pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govtandfonline.com

The significance of 5-Nitrobenzothiazole in this context stems from several factors:

Modulation of Biological Activity : The nitro group is a strong electron-withdrawing group. Its introduction into the benzothiazole ring system alters the molecule's electronic properties, which can in turn modulate its interaction with biological targets. Research has shown that the presence of a nitro group can contribute to the antimicrobial properties of benzothiazole derivatives. ontosight.airesearchgate.netrjptonline.org

Synthetic Intermediate : this compound serves as a crucial building block in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified, allowing for the creation of a diverse library of substituted benzothiazoles. ontosight.ai This versatility makes it a valuable precursor for developing novel compounds with potential therapeutic applications. bohrium.com

Reactivity : The chemical reactivity of the benzothiazole nucleus is influenced by substituents. cymitquimica.com The nitro group at the 5-position can participate in various chemical reactions, including nucleophilic aromatic substitutions, making it a point for further chemical diversification. cymitquimica.comcymitquimica.com

Below is a table detailing some of the fundamental chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂S | chemsrc.comnih.govthermofisher.com |

| Molecular Weight | 180.18 g/mol | spectrabase.com |

| Appearance | Yellow Solid | thermofisher.comchemicalbook.com |

| Melting Point | 163-164 °C | chemicalbook.com |

| Boiling Point (Predicted) | 333.7 ± 15.0 °C | chemicalbook.com |

| CAS Number | 2942-07-6 | thermofisher.comchemicalbook.com |

Overview of Research Trajectories for Benzothiazole Derivatives

Research into benzothiazole derivatives has followed a dynamic trajectory, evolving from fundamental synthesis to targeted drug design and materials science applications. The benzothiazole scaffold is recognized for its great pharmacological importance and serves as a building block for developing derivatives with high therapeutic activity. nih.govtandfonline.com

Key research areas include:

Medicinal Chemistry : A significant portion of research focuses on the therapeutic potential of benzothiazole derivatives. They have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antimalarial properties. nih.govtandfonline.combohrium.comrjptonline.org A review of patents filed between 2015 and 2020 highlighted a particular emphasis on the development of benzothiazole-based anticancer agents. nih.govtandfonline.com The position of substituents on the benzothiazole core, especially at the 2-position, has been shown to be critical in modulating the activity of these compounds. tandfonline.comrjptonline.org

Agrochemicals : Benzothiazole derivatives have also found applications in agriculture as fungicides, herbicides, and insecticides. ontosight.aimdpi.com Their broad spectrum of biological activity makes them attractive candidates for the development of new crop protection agents. mdpi.com

Materials Science : The unique photophysical properties of some benzothiazole derivatives have led to their investigation for applications in materials science. For instance, certain derivatives are explored for their potential use as dyes and in devices requiring nonlinear optical (NLO) properties. researchgate.nettandfonline.com

Historical Context of Nitro-Substituted Benzothiazoles in Research

The study of benzothiazoles dates back to the late 19th century, with the first synthesis of 2-substituted derivatives reported by A. W. Hofmann in 1887. rjptonline.org The development of synthetic routes to nitro-substituted benzothiazoles has been a continuous area of research, driven by the need for precursors to pharmacologically active amines and other derivatives.

Historically, methods like the Hugershoff synthesis were employed, which involved the cyclization of phenylthioureas. google.com However, this method had limitations, particularly when dealing with substrates containing strongly electronegative substituents like the nitro group. google.com Over the years, more efficient and versatile synthetic strategies have been developed.

Modern synthetic approaches for nitro-substituted benzothiazoles often involve:

The reaction of nitro-substituted anilines with thiocyanates or other sulfur-containing reagents. researchgate.netrjptonline.orgrjptonline.org For example, a common method involves the reaction of a substituted 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189). researchgate.netrjptonline.org

The direct nitration of a pre-formed benzothiazole ring, although this can sometimes lead to mixtures of isomers. rjpbcs.com

The intramolecular cyclization of ortho-substituted anilines. nih.gov

These synthetic advancements have made a wide range of nitro-substituted benzothiazoles, including this compound, more accessible for academic and industrial research.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is multifaceted, extending from fundamental chemical physics to applied synthetic chemistry.

Specific areas of study involving this compound include:

Intermediate for Biologically Active Molecules : A primary focus of research is its use as a key intermediate. The nitro group can be readily converted to an amine, which is a common functional group in many biologically active compounds. This makes this compound a valuable starting material in medicinal chemistry programs aimed at discovering new drugs. ontosight.aibohrium.comnih.gov

Physicochemical Studies : The compound has been the subject of fundamental physicochemical investigations. For example, researchers have studied the formation and properties of its radical anions and ion pairs using electron paramagnetic resonance (EPR) spectroscopy to understand its electronic structure and reactivity. arkat-usa.org

Analytical and Environmental Chemistry : Nitroaromatic compounds can be of environmental concern. Voltammetric methods have been developed for the determination of genotoxic nitro compounds, and such studies can include nitrobenzothiazole derivatives to monitor their presence in the environment. researchgate.net

Nonlinear Optics : The combination of an electron-donating thiazole ring and an electron-withdrawing nitro group can lead to interesting optical properties. Studies have explored Schiff bases derived from nitrobenzothiazole for their potential as efficient nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. tandfonline.com

The available spectroscopic data from various studies are crucial for the characterization of this compound and its derivatives.

| Spectroscopic Technique | Availability in Literature | Source(s) |

| Infrared (IR) Spectroscopy | Yes (FTIR, Vapor Phase) | researchgate.netnih.govspectrabase.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Yes (¹H NMR, ¹³C NMR) | researchgate.netspectrabase.comrsc.org |

| Mass Spectrometry (MS) | Yes (GC-MS) | nih.govspectrabase.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUQLELVLDMMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325441 | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-07-6 | |

| Record name | 2942-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Nitrobenzothiazole and Its Derivatives

Classical and Contemporary Approaches to the Benzothiazole (B30560) Nucleus with Nitro-Substitution

The construction of the benzothiazole nucleus bearing a nitro group can be achieved either by building the ring system from precursors already containing the nitro moiety or by introducing the nitro group onto a pre-formed benzothiazole skeleton.

The Jacobsen and Hugershoff syntheses represent classical and effective strategies for forming the benzothiazole ring. rjptonline.org A common modern approach involves the cyclization of substituted anilines. For instance, nitro-substituted benzothiazole derivatives have been synthesized through the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. rjptonline.orgresearchgate.net This method directly incorporates the nitro group into the final benzothiazole structure.

A significant one-step method allows for the formation of 2-aminobenzothiazoles from readily available starting materials, which is an improvement over the traditional multi-step Hugershoff synthesis. google.com A key example is the synthesis of 2-amino-5-nitrobenzothiazole from the reaction of 2,4-dinitrochlorobenzene with thiourea (B124793). google.com This reaction can be carried out in solvents like pyridine (B92270) or dimethylformamide (DMF). google.comprepchem.com Another route involves the reaction of 2-amino-4-nitrothiophenol with thiourea to yield 2-amino-5-nitrobenzothiazole. google.com

The following table summarizes key cyclization reactions leading to nitro-substituted benzothiazoles.

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| 3-chloro-4-nitro-aniline, Potassium thiocyanate | Bromine, Glacial acetic acid | 2-amino-6-chloro-5-nitro-benzothiazole | rjptonline.orgresearchgate.net |

| 2,4-dinitrochlorobenzene, Thiourea | Pyridine or Sulfolane, Heat (110-120°C) | 2-amino-5-nitrobenzothiazole | google.com |

| 2,4-dinitrophenyl thiocyanate, Thiourea | Dimethylformamide (DMF), Heat (150°C) | 2-amino-5-nitrobenzothiazole | prepchem.com |

| 2-chloro-5-nitroaniline, Sodium sulphide trihydrate, Thiourea | Butyl glycol, Sulfuric acid | 2-amino-5-nitrobenzothiazole | google.com |

Direct nitration of the benzothiazole ring is a fundamental method for introducing a nitro group. A quantitative study of the mononitration of benzothiazole using a nitric-sulfuric acid mixture revealed that all four possible mononitro isomers (4-, 5-, 6-, and 7-nitro) are formed. lookchem.com In this study, the 5-nitrobenzothiazole isomer was identified as a nitration product for the first time, though the 6-nitro isomer is typically the major product. lookchem.com

To achieve better regioselectivity, nitration can be performed on substituted benzothiazoles. For example, 2-methyl-5-nitrobenzothiazole (B1346598) can be synthesized by the nitration of 2-methylbenzothiazole (B86508) with nitric acid. ontosight.ai A more advanced and highly selective method is the Ruthenium-catalyzed C–H nitration. This contemporary approach allows for the meta-selective nitration of 2-arylbenzothiazoles using copper(II) nitrate (B79036) trihydrate as the nitro source, yielding meta-nitrated products in good to excellent yields. acs.orgnih.gov

Protecting group strategies are also employed to direct nitration. The nitration of 2-acylaminobenzothiazole followed by hydrolysis is a known method to selectively produce the 6-nitro isomer, which circumvents the formation of complex isomer mixtures seen with the direct nitration of 2-aminobenzothiazole (B30445). google.comgoogle.com

The table below outlines various nitration strategies.

| Substrate | Reagents/Conditions | Key Product(s) | Notes | Reference(s) |

| Benzothiazole | Nitric acid, Sulfuric acid | Mixture of 4-, 5-, 6-, and 7-nitrobenzothiazole | 6-nitro isomer is the major product. | lookchem.com |

| 2-Methylbenzothiazole | Nitric acid | 2-Methyl-5-nitrobenzothiazole | Direct nitration of a substituted benzothiazole. | ontosight.ai |

| 2-Arylbenzothiazoles | Ru-catalyst, Cu(NO₃)₂·3H₂O | meta-Nitrated 2-arylbenzothiazoles | High meta-selectivity. | acs.orgnih.gov |

| 2-Acetylaminobenzothiazole | Nitric acid, Sulfuric acid | 2-Acetylamino-6-nitrobenzothiazole | High selectivity for the 6-position. | google.comgoogle.com |

| Ethyl benzothiazole-2-carboxylate | Nitrating agent | Ethyl 6-nitrobenzothiazole-2-carboxylate | Nitration of a C-2 functionalized benzothiazole. | google.com |

Cyclization Reactions for Nitrobenzothiazole Formation

Functionalization and Derivatization at Specific Positions

Once the this compound core is synthesized, its chemical utility is expanded through functionalization at its reactive sites, primarily the C-2 position and the aromatic ring.

The C-2 position of the benzothiazole ring is a key site for chemical modification. For derivatives like 2-amino-5-nitrobenzothiazole, the exocyclic amino group is a versatile handle for further synthesis. It can undergo condensation with various benzaldehyde (B42025) derivatives to form Schiff bases. rjpbcs.com Acylation of the 2-amino group is also a common transformation, for example, by reacting it with benzoyl chlorides in the presence of pyridine and acetone (B3395972) to yield substituted benzamides. rjptonline.orgresearchgate.net

When the C-2 position is substituted with a good leaving group, such as a chlorine atom, it becomes susceptible to nucleophilic aromatic substitution. For instance, 2-chloro-6-nitro-benzothiazole readily reacts with various amines to replace the chloro group, a principle applicable to the 5-nitro isomer as well. nih.gov The C-2 position can also be functionalized with carbon-based substituents. A novel method allows for the synthesis of C2-arylacylated benzothiazoles from substituted benzothiazoles (including 6-nitrobenzothiazole) and aryl methyl ketones. mdpi.com

The nitro group on the benzene (B151609) portion of the scaffold is a powerful tool for diversification. Its strong electron-withdrawing nature activates the ring for certain reactions and directs the position of further substitutions. vulcanchem.com

The most significant derivatization involving the nitro group is its reduction to an amine. The conversion of a nitrobenzothiazole to an aminobenzothiazole (e.g., 6-nitro to 6-amino) is a well-established transformation, often achieved using reagents like SnCl₂. nih.govnih.gov This newly formed amino group can then serve as a point for further functionalization, such as acylation or the formation of sulfonamides, dramatically increasing the molecular diversity achievable from a single nitro precursor. nih.govmdpi.com

Alternatively, diversification can be planned from the start by using an already substituted aniline (B41778) in the initial cyclization reaction. For example, using 3-chloro-4-nitro-aniline introduces a chlorine atom onto the aromatic ring from the outset. rjptonline.orgresearchgate.net

The this compound core is frequently used as a foundational scaffold for constructing more complex, multi-functional molecules and hybrids. mdpi.comtandfonline.com These advanced structures are often designed to combine the properties of the benzothiazole moiety with other chemical entities.

One strategy involves linking the this compound unit to other heterocyclic systems. For example, 3-amino-5-nitro-benzothiazole has been reacted with cyanuric chloride (a trimer of chlorocyanogen) to create larger hybrid molecules incorporating a triazine ring. acs.org Similarly, the 2-amino group of 2-amino-6-nitrobenzothiazole (B160904) can be used to form Schiff bases with other complex aldehydes, such as 3,5-diiodosalicylic aldehyde, through microwave-assisted reactions. mdpi.com The construction of benzothiazole-piperazine derivatives is another example of creating advanced hybrid structures. mdpi.com These synthetic strategies highlight the role of this compound as a versatile building block in the assembly of complex chemical architectures.

Synthesis of Advanced this compound Scaffolds and Hybrids

Tetrazine Hybrids

Reductive Transformations of the Nitro Group for Aminobenzothiazole Intermediates

The reduction of the nitro group on the this compound ring to an amino group is a critical transformation, as it yields 5-aminobenzothiazole, a versatile intermediate for further functionalization, particularly in the synthesis of dyes and pharmacologically active compounds. vulcanchem.com Catalytic hydrogenation is a common and efficient method for this reduction.

Various catalyst systems have been explored for the hydrogenation of this compound. Platinum-based catalysts, in particular, have shown high efficacy. Studies have demonstrated that catalysts such as Pt/MoO₃ and Pt/TiO₂ can efficiently catalyze the hydrogenation of this compound to 5-aminobenzothiazole under mild conditions. acs.orgresearchgate.netresearchgate.net For example, a 2Pt/MoO₃ catalyst achieved over 99% conversion with greater than 99% selectivity to 5-aminobenzothiazole. acs.org The efficiency of these catalysts is attributed to factors such as the interaction between the platinum nanoparticles and the metal oxide support, which can facilitate hydrogen spillover and transfer to the substrate. researchgate.netresearchgate.net

Table 6: Catalytic Hydrogenation of this compound

| Catalyst | Support | Key Conditions | Conversion (%) | Selectivity to 5-Aminobenzothiazole (%) | Reference |

| Pt | MoO₃ | 80 °C, 4 MPa H₂ | >99 | >99 | acs.org |

| Pd | MoO₃ | 80 °C, 4 MPa H₂ | 17.4 | >99 | acs.org |

| Ru | MoO₃ | 80 °C, 4 MPa H₂ | 8.3 | >99 | acs.org |

| Pt | TiO₂ | Mild Conditions | ~100 | >99 | researchgate.net |

| Pd-C | - | - | - | - | vulcanchem.com |

This table summarizes the performance of various catalysts in the reduction of this compound. vulcanchem.comacs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Nitrobenzothiazole

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 5-nitrobenzothiazole. These reactions involve the displacement of the nitro group by a nucleophile and are characterized by a two-step mechanism. rsc.orgrsc.orgrsc.org

Kinetic and Mechanistic Studies of Nitro Group Displacement

Kinetic studies of the reactions between 2-nitrobenzothiazole and various nucleophiles, such as alkoxides and piperidine, reveal that the displacement of the nitro group follows a two-step SNAr mechanism. rsc.orgrsc.orgrsc.org This mechanism is consistent with the behavior of more conventional leaving groups in similar aromatic systems. rsc.orgrsc.orgrsc.org The reaction proceeds through the formation of an intermediate σ-complex, also known as a Meisenheimer complex, although these intermediates are not always directly observed. rsc.org

Influence of Nucleophile Characteristics and Counter Ions on Reactivity

The reactivity in nucleophilic aromatic substitution is significantly influenced by the nature of the nucleophile and the associated counter-ion. rsc.orgrsc.orgrsc.orgnumberanalytics.com

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Counter-Ion Effects: In reactions with anionic nucleophiles like alkoxides, the counter-ion (e.g., Li⁺, Na⁺, K⁺) plays a crucial role. rsc.orgrsc.orgrsc.org Contrary to the typical expectation where ion-pairing might hinder reactivity by masking the nucleophile, in the case of nitro-substituted thiazoles, the presence of ion pairs can enhance reactivity. rsc.orgrsc.orgrsc.org This is likely due to the interaction of the counter-ion with the nitro group, which stabilizes the transition state. rsc.orgrsc.orgrsc.org For instance, in reactions with alkoxides, sodium alkoxides lead to faster nitro group substitution compared to potassium alkoxides. rsc.org This effect is more pronounced in solvents that promote ion-pairing, such as tert-butyl alcohol. rsc.org

The table below illustrates the effect of the counter-ion on the rate of reaction between 2-nitrobenzothiazole and alkoxides.

| Nucleophile | Counter-Ion | Relative Reactivity |

| Methoxide | Na⁺ | Faster |

| Methoxide | K⁺ | Slower |

| tert-Butoxide | Na⁺ | Faster |

| tert-Butoxide | K⁺ | Slower |

Reduction Reactions of the Nitro Group in Catalytic Systems

The reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 5-aminobenzothiazole, a valuable intermediate in the synthesis of various functional molecules. acs.orgvulcanchem.com This reduction is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation Mechanisms and Intermediates

Catalytic hydrogenation of this compound over metal catalysts is the standard method for its reduction. vulcanchem.com The reaction proceeds through a series of intermediates. For instance, in systems using Pt/MoO₃ catalysts, H₁.₆₈MoO₃ has been identified as a key intermediate. acs.org The reaction mechanism involves the transfer of hydrogen species from the catalyst surface to the nitro group. acs.orgresearchgate.net

Metal-Support Interactions (e.g., Pt/MoO₃, Pt/TiO₂ systems)

The efficiency and selectivity of catalytic hydrogenation are heavily dependent on the catalyst system, particularly the interaction between the metal nanoparticles and the support material. magtech.com.cnnih.gov This phenomenon is known as strong metal-support interaction (SMSI). acs.orgmagtech.com.cnnih.govacs.org

Pt/TiO₂ Systems: In Pt/TiO₂ catalysts, the strong metal-support interaction effect enhances catalytic activity. acs.org The presence of oxygen vacancies on the TiO₂ support is believed to activate the nitro group, while platinum facilitates the dissociation of hydrogen, which then spills over to reduce the activated nitro group. acs.org This cooperative effect between the platinum and the titania support leads to high hydrogenation activity. acs.org The SMSI can be influenced by pre-treatment conditions of the support. rsc.org

Pt/MoO₃ Systems: Pt/MoO₃ catalysts have also demonstrated high activity and sulfur tolerance in the hydrogenation of this compound. acs.orgresearchgate.net In this system, the MoO₃ support acts as a bridge for the transfer of hydrogen species from the platinum sites to the nitrobenzothiazole molecule. acs.org The formation of hydrogen molybdenum bronze (HₓMoO₃) intermediates is a crucial aspect of the catalytic cycle. acs.orgresearchgate.netresearchgate.net This indirect hydrogen transfer mechanism helps to mitigate the poisoning of the platinum surface by the sulfur-containing reactant. acs.orgresearchgate.net

The table below summarizes the catalytic performance of different systems for the hydrogenation of this compound.

| Catalyst System | Key Mechanistic Feature | Reported Conversion Rate (molNBZ·molPt⁻¹·h⁻¹) |

| Pt/TiO₂ | Cooperative effect between Pt and TiOₓ with oxygen vacancies. acs.org | - |

| Pt/MoO₃-TiO₂ | HₓMoO₃ mediated sequential hydrogen transfer. researchgate.netresearchgate.net | 5448 researchgate.netresearchgate.net |

Electrophilic Transformations and Rearrangement Studies

The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electrophilic substitution reactions of the benzothiazole (B30560) ring, directing incoming electrophiles primarily to the C-4 position.

A notable electrophilic transformation is the reaction of this compound with Grignard reagents. For example, treatment with butylmagnesium bromide in tetrahydrofuran (B95107) results in the formation of 4-butyl-5-nitrosobenzothiazole in a 75% yield. thieme-connect.dethieme-connect.de This reaction demonstrates the introduction of an alkyl group at the 4-position, accompanied by the reduction of the nitro group to a nitroso group. thieme-connect.dethieme-connect.de Subsequent oxidation of this primary alkylation product with potassium permanganate (B83412) can convert the nitroso group back to a nitro group. thieme-connect.dethieme-connect.de

The synthesis of certain phenothiazine (B1677639) derivatives has been achieved through a Smiles rearrangement involving a benzothiazole precursor. tandfonline.com Specifically, 2-amino-6-methyl-4-nitrobenzothiazole can be hydrolyzed to 2-amino-5-methyl-3-nitrobenzenethiol. tandfonline.com This intermediate is then condensed with o-halonitrobenzenes to form diaryl sulfides, which, upon treatment with formic acid, undergo a Smiles rearrangement to yield the corresponding phenothiazines. tandfonline.com While this example involves a substituted nitrobenzothiazole, it highlights a potential rearrangement pathway for related structures.

Table 2: Electrophilic Substitution and Rearrangement Reactions

| Reactant | Reagent(s) | Product | Yield | Reaction Type | Reference |

| This compound | Butylmagnesium bromide | 4-Butyl-5-nitrosobenzothiazole | 75% | Electrophilic Alkylation/Reduction | thieme-connect.dethieme-connect.de |

| 2-Amino-6-methyl-4-nitrobenzothiazole | 1. 50% aq. KOH2. o-halonitrobenzenes3. Formic acid | Substituted 3-methyl-1-nitrophenothiazines | - | Hydrolysis, Condensation, Smiles Rearrangement | tandfonline.com |

Cycloaddition Reactions and Annulation Chemistry

While cycloaddition reactions are known for the benzothiazole ring system in general, their specific application to this compound is less documented. thieme-connect.dethieme-connect.de For instance, [2+2+2]-cycloadditions involving the C=N bond of the benzothiazole ring and [4+2] cycloadditions where 2-vinylbenzothiazoles act as dienes have been reported. thieme-connect.dethieme-connect.de

However, the presence of nitro and amino groups on the benzothiazole core is known to facilitate annulation reactions, which are crucial for constructing fused heterocyclic systems. This suggests a potential for this compound or its derivatives to be used in building more complex polycyclic structures.

A copper-promoted cycloaddition of α-methylenyl isocyanides with 6-nitrobenzothiazole (B29876) has been shown to produce benzo[d]imidazo[2,1-b]thiazoles. acs.org This reaction proceeds through a tandem ring-closing/opening/recyclization rearrangement. acs.org The use of 6-nitrobenzothiazole in this transformation suggests that this compound could potentially undergo similar cycloaddition reactions, although specific examples are not provided in the searched literature. The electron-withdrawing nature of the nitro group appears to be important for this reactivity, as the nonsubstituted benzothiazole was found to be unreactive. acs.org

Furthermore, a novel [3+2] annulation of 1,4-dithiane-2,5-diol (B140307) with benzothiazolimines has been developed for the synthesis of thiazolidines. researchgate.net The study mentions that the presence of a 6-nitro-benzothiazole group on other molecules was essential for certain biological properties, indicating the role of the nitro-substituted ring in molecular design, which could be relevant for designing annulation precursors. researchgate.net

Pharmacological and Biological Research of 5 Nitrobenzothiazole Derivatives

Antimicrobial Activity Investigations

Derivatives of 5-nitrobenzothiazole have demonstrated considerable promise as antimicrobial agents, with studies revealing their effectiveness against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

A study on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine showed good antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 10.2 to 13.6 mm at a concentration of 100 µg/ml. rjpbcs.com Another study synthesized a series of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazole (B30560) derivatives and found that several compounds exhibited promising antibacterial activity against S. aureus, E. coli, and P. aeruginosa. pharmascholars.com For instance, compounds 5a, 5b, and 5c showed excellent activity. pharmascholars.com

Nitro-substituted benzothiazole derivatives have also been specifically investigated for their efficacy against P. aeruginosa. researchgate.netrjptonline.org In one study, compounds N-01, K-06, and K-08 demonstrated potent antibacterial activity against P. aeruginosa at concentrations of both 50µg/ml and 100µg/ml. researchgate.netrjptonline.org Furthermore, the introduction of a fluoroquinolone moiety to the benzothiazole structure has yielded compounds with potent, broad-spectrum antibacterial activity. tandfonline.com Compound 5a from this series was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 03 µg/mL against S. aureus, 08 µg/mL against E. coli, and 15 µg/mL against P. aeruginosa. tandfonline.com

The substitution at the 5th position of the benzothiazole ring with a nitro group has been shown to be beneficial for antibacterial activity. pnrjournal.com For example, a derivative with a nitro group at this position exhibited MIC concentrations of 10 g/mL against bacteria. pnrjournal.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff base derivatives (5a-d) | Staphylococcus aureus, Escherichia coli | Good (Zone of inhibition: 10.2-13.6mm) | rjpbcs.com |

| 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazoles (5a, 5b, 5c) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Excellent | pharmascholars.com |

| Nitro-substituted benzothiazoles (N-01, K-06, K-08) | Pseudomonas aeruginosa | Potent | researchgate.netrjptonline.org |

| Fluoroquinolone clubbed benzothiazole (5a) | Staphylococcus aureus | MIC: 03 µg/mL | tandfonline.com |

| Fluoroquinolone clubbed benzothiazole (5a) | Escherichia coli | MIC: 08 µg/mL | tandfonline.com |

| Fluoroquinolone clubbed benzothiazole (5a) | Pseudomonas aeruginosa | MIC: 15 µg/mL | tandfonline.com |

| This compound derivative | Bacteria | MIC: 10 g/mL | pnrjournal.com |

Antifungal Activity Assessment

The antifungal properties of this compound derivatives have been primarily investigated against Candida albicans, a common human fungal pathogen.

Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine, while showing good antibacterial activity, exhibited little to no antifungal activity against C. albicans. rjpbcs.com In contrast, a series of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazole derivatives demonstrated promising antifungal activity against C. albicans. pharmascholars.com Specifically, compounds 5a, 5b, and 5c were highlighted for their excellent antifungal effects. pharmascholars.com

Further research into C-6 methyl substituted benzothiazole derivatives revealed that compounds D-02 and D-08 had potent antifungal activity against C. albicans at concentrations of 50 μg/mL and 100 μg/mL. semanticscholar.org Compounds D-01 and D-04 from the same series showed moderate inhibitory activity. semanticscholar.org The presence of a nitro group on the benzothiazole ring is considered a factor in preventing the development of fungal resistance. semanticscholar.org Additionally, a this compound derivative was reported to have an MIC of 5 g/mL against fungi. pnrjournal.com

**Table 2: Antifungal Activity of Selected this compound Derivatives against *Candida albicans***

| Compound ID | Activity | Reference |

|---|---|---|

| Schiff base derivatives (5a-d) | Little to no activity | rjpbcs.com |

| 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazoles (5a, 5b, 5c) | Promising activity | pharmascholars.com |

| C-6 methyl substituted benzothiazoles (D-02, D-08) | Potent activity | semanticscholar.org |

| C-6 methyl substituted benzothiazoles (D-01, D-04) | Moderate activity | semanticscholar.org |

| This compound derivative | MIC: 5 g/mL | pnrjournal.com |

Antiviral Potency Studies

The investigation into the antiviral potential of this compound derivatives has yielded promising results against a variety of viruses. Benzothiazole derivatives, in general, have been explored for their activity against viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza virus. nih.govmdpi.com

Specifically, derivatives of 5-nitroisobenzothiazole have emerged as potent anti-HIV agents. nih.gov Research has also shown that certain benzothiazole derivatives can inhibit the replication of viruses like Coxsackievirus B4 (CBV4), Hepatitis A virus (HAV), and Human adenovirus 7 (HAdV7). semanticscholar.org For instance, a study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives found that five compounds exhibited a viral reduction of 50% or more against CBV4. semanticscholar.org Three of these compounds also showed a greater than 50% reduction against HSV-1 and HAV. semanticscholar.org

Antiparasitic and Antiprotozoal Efficacy

The structural features of this compound have made it a valuable template for the design of potent antiparasitic and antiprotozoal agents.

Evaluation Against Protozoan Parasites

Derivatives of this compound have shown significant activity against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.

2-Amino-6-nitrobenzothiazole (B160904) has demonstrated an in vitro antiprotozoal effect against Trichomonas vaginalis. ncats.io Further studies on 6-nitro-benzothiazole derivatives revealed that several compounds possess antitrichomonal activity. asm.org Two compounds, A1 (2-chloro-6-nitro-benzothiazole) and C5, were particularly active, with IC50 values of 1.6 μM and 2.9 μM, respectively. asm.org These compounds exhibited moderate toxicity against human monocytic cells, indicating a degree of selectivity. asm.org The synthesis of nitro(benzo)thiazole acetamides has also yielded compounds with in vitro activity against Trichomonas vaginalis. periodikos.com.br

Antimalarial Profiling Against Plasmodium falciparum Strains

The fight against malaria has benefited from the exploration of this compound derivatives as potential antimalarial agents. Several studies have demonstrated the in vitro activity of these compounds against Plasmodium falciparum, the deadliest species of malaria parasite.

Research has confirmed that 2-substituted 6-nitrobenzothiazoles possess promising antimalarial properties. cambridge.org A study of 39 benzothiazole derivatives identified two compounds, A12 (N-(3-methoxyphenyl methane (B114726) sulphonamide)-6-nitro-benzothiazole) and C7, with significant in vitro antimalarial potential against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, as well as clinical isolates. cambridge.orgnih.gov These compounds were also found to be active against all stages of the parasite's life cycle. cambridge.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on a series of 13 nitrobenzothiazole derivatives to understand the structural requirements for their antimalarial activity against the W2 strain of P. falciparum. ui.ac.idresearchgate.net This research has led to the design of new derivatives with potentially high antimalarial activity. ui.ac.idresearchgate.net

**Table 3: Antimalarial Activity of Selected this compound Derivatives against *Plasmodium falciparum***

| Compound ID | Strain(s) | Activity | Reference |

|---|---|---|---|

| A12 (N-(3-methoxyphenyl methane sulphonamide)-6-nitro-benzothiazole) | W2, 3D7, Clinical isolates | Significant in vitro activity | cambridge.orgnih.gov |

| C7 | W2, 3D7, Clinical isolates | Significant in vitro activity | cambridge.orgnih.gov |

| Series of 13 nitrobenzothiazole derivatives | W2 | Antimalarial activity studied via QSAR | ui.ac.idresearchgate.net |

Anticancer and Antitumor Potential

The benzothiazole scaffold, particularly when substituted with a nitro group at the 5- or 6-position, is a cornerstone in the development of new anticancer agents. Researchers have synthesized and evaluated numerous derivatives, revealing significant cytotoxic potential across a wide range of human cancer cell lines. These investigations have not only highlighted potent anticancer activity but have also delved into the underlying mechanisms of action and the selectivity of these compounds for malignant cells over healthy ones.

Derivatives of this compound and its isomer, 6-nitrobenzothiazole (B29876), have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. A series of new 2,6-disubstituted benzothiazole derivatives, synthesized from 2-amino-6-nitrobenzothiazole, were evaluated for their in-vitro anti-cancer activity against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cell lines. mdpi.com Among these, a cyclohexyl benzene (B151609) sulphonamide derivative (4b) showed the most significant cytotoxicity across all three cell lines, with IC₅₀ values of 34 µM for MG63, 36 µM for MCF-7, and 44 µM for HeLa. mdpi.com Another sulphonamide-based benzothiazole derivative (40) also exhibited modest activity with IC₅₀ values of 34.5 µM (MCF-7), 44.15 µM (HeLa), and 36.1 µM (MG63). mdpi.comtandfonline.com

Further studies have expanded the scope of evaluation to other cancer types. A series of 2-aminobenzothiazole (B30445) hybrids linked to a thiazolidine-2,4-dione moiety was synthesized, and compound 4a , which features a 6-nitrobenzothiazole core, was identified as the most potent against HCT-116 (colorectal), HEPG-2 (hepatocellular), and MCF-7 cell lines, with IC₅₀ values of 5.61 µM, 7.92 µM, and 3.84 µM, respectively. researchgate.net Similarly, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) showed potent activity against prostate cancer cell lines PC-3 and LNCaP. mdpi.comtandfonline.com

The cytotoxicity of 6-nitro-2-(substituted-phenyl)benzothiazoles has also been explored. These compounds were found to have cytostatic activities against HeLa, MCF-7, CaCo-2 (colon), and Hep-2 (laryngeal) cells, with the most sensitive cell lines being HEP-2 and MCF-7. mdpi.com In another study, tetrazine derivatives attached to a 6-nitrobenzothiazole framework were tested against A549 (lung), HeLa, and MCF-7 cell lines. up.ac.za One such derivative, compound 4b , demonstrated potent inhibitory activity with IC₅₀ values of 2.02 µM for A549 and 2.059 µM for HeLa. up.ac.za

Research on (thio)urea benzothiazole derivatives has shown potent activity against the HT29 colon cancer cell line. nih.gov Specifically, a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative (55) was highly effective against HT-29 with an IC₅₀ value of 0.024 µM, and also showed activity against A549 (lung) with an IC₅₀ of 0.84 µM. mdpi.comtandfonline.com

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulphonamide Derivatives | Cyclohexyl benzene sulphonamide (4b) | MG63 | 34 | mdpi.com |

| MCF-7 | 36 | mdpi.com | ||

| HeLa | 44 | mdpi.com | ||

| Sulphonamide BTA (40) | MCF-7 | 34.5 | mdpi.comtandfonline.com | |

| HeLa | 44.15 | mdpi.comtandfonline.com | ||

| MG63 | 36.1 | mdpi.comtandfonline.com | ||

| Thiazolidinedione Hybrids | 6-Nitrobenzothiazole hybrid (4a) | HCT-116 | 5.61 | researchgate.net |

| HEPG-2 | 7.92 | researchgate.net | ||

| MCF-7 | 3.84 | researchgate.net | ||

| Tetrazine Derivatives | Tetrazine derivative (4b) | A549 | 2.02 | up.ac.za |

| HeLa | 2.059 | up.ac.za | ||

| Semicarbazide Derivatives | Chlorobenzyl indole semicarbazide (55) | HT-29 | 0.024 | mdpi.comtandfonline.com |

| A549 | 0.84 | mdpi.comtandfonline.com |

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. One of the primary mechanisms is the inhibition of crucial enzymes involved in cancer progression. For instance, certain thiazole (B1198619) and benzothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.net A synthesized thiazole derivative, compound 5 , showed significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.044 μM. researchgate.net Other benzothiazole-based anticancer agents have been found to target enzymes such as topoisomerase, microtubule-associated proteins, and cytochrome P450. lshtm.ac.uk Specifically, some quinolone derivatives clubbed with a 6-nitrobenzothiazole moiety are thought to exert anticancer effects by inhibiting topoisomerase II. sci-hub.se

Another significant mechanism is the interaction with DNA. Amidino-substituted benzothiazoles have been shown to possess strong DNA binding affinity through both groove binding and DNA intercalation. lshtm.ac.uk A study on 5-nitro-thiophene-thiosemicarbazone derivatives, which are structurally related to nitrobenzothiazoles, demonstrated their ability to act as DNA intercalating agents. nih.gov Spectroscopic and molecular dynamics studies suggested that these compounds interact with the major groove of DNA and can assume an intercalating mode of action. nih.gov

Furthermore, many of these derivatives induce apoptosis (programmed cell death) in cancer cells. The 5-nitro-thiophene-thiosemicarbazone derivative LNN-05 was found to induce apoptosis and arrest the cell cycle. nih.gov Similarly, a thiazole derivative (compound 5) induced cell cycle arrest at the S phase in HCT-116 and HeLa cells and at the G2/M phase in MCF-7 cells, leading to apoptosis, which was confirmed by a high BAX/BCL-2 ratio. researchgate.net

A critical aspect of anticancer drug development is ensuring that the compounds are more toxic to cancer cells than to normal, healthy cells. Several studies on this compound derivatives have included evaluations of their cytotoxicity against non-cancerous cell lines to determine their selectivity index.

A series of 6-amino-2-phenylbenzothiazole hydrochlorides, derived from 6-nitrobenzothiazole precursors, were tested against a panel of malignant cell lines as well as the normal human fibroblast cell line WI-38. mdpi.com This comparative analysis is crucial for assessing the therapeutic window of these compounds. Similarly, new thiazole and benzothiazole derivatives that showed high potency against various cancer cells were also tested on normal WI38 and WISH cells, where they displayed significantly lower cytotoxicity than the standard drug doxorubicin. researchgate.net

In another study, newly synthesized tetrazine derivatives containing a benzothiazole framework showed selective cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines when compared to the normal Vero cell line. up.ac.za One of the lead compounds, 4b , which was highly active against A549 and HeLa cells, demonstrated strong selectivity when its activity was compared against the non-cancerous Vero cells. up.ac.za Likewise, a library of phenylacetamide derivatives with a benzothiazole nucleus was synthesized, and derivative 4l was found to have a greater antiproliferative effect and a higher selectivity index against paraganglioma and pancreatic cancer cells compared to other compounds in the series. mdpi.com

Mechanistic Insights into Antitumor Action (e.g., enzyme inhibition, DNA intercalation)

Enzyme Inhibition Profiles

Derivatives of this compound and the structurally similar 5-nitrothiazole (B1205993) have been extensively investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are critical targets in the treatment of neurodegenerative diseases and depression. mdpi.comnih.govresearchgate.net

A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and found to exhibit inhibitory activities in the nanomolar to micromolar range, with some compounds showing excellent potency and selectivity for the MAO-B isoform. researchgate.net Compound 31 (N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) was the most potent MAO-B inhibitor with an IC₅₀ of 1.8 nM and a high selectivity index. researchgate.net In contrast, compound 6 (N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) was the most active MAO-A inhibitor in that series with an IC₅₀ of 0.42 µM. researchgate.net Kinetic studies revealed that these inhibitions were of a competitive and reversible nature. researchgate.net

Similarly, a library of 2-amino-5-nitrothiazole (B118965) derived semicarbazones was evaluated. nih.govtandfonline.comresearchgate.net Most of these compounds showed preferential inhibition towards MAO-B. nih.govtandfonline.com Compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) emerged as a lead candidate against MAO-B with an IC₅₀ of 0.212 µM. nih.govtandfonline.com This research highlighted that replacing a 6-nitrobenzothiazole moiety with a 5-nitrothiazole group led to a significant decrease in MAO-A inhibition but an increase in MAO-B selectivity. nih.gov

Table 2: Inhibition of Monoamine Oxidase (MAO) by this compound/Thiazole Derivatives

| Compound Class | Derivative Example | Target | IC₅₀ | Selectivity Index (SI) | Reference |

| 6-Nitrobenzothiazole Hydrazones | Compound 31 | MAO-B | 1.8 nM | 766.67 | researchgate.net |

| Compound 6 | MAO-A | 0.42 µM | - | researchgate.net | |

| 5-Nitrothiazole Semicarbazones | Compound 4 | MAO-B | 0.212 µM | 331.04 | nih.govtandfonline.com |

| Compound 19 | MAO-B | 1.476 µM | 34,360.43 | nih.gov |

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease. Several this compound and 5-nitrothiazole derivatives have been synthesized and evaluated for their potential as AChE inhibitors.

A library of 2-amino-6-nitrobenzothiazole-derived hydrazones was assessed for AChE inhibition. researchgate.net The compounds displayed inhibitory activity with IC₅₀ values ranging from the nanomolar to the micromolar scale. researchgate.net Notably, compound 35 (N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) demonstrated potent AChE inhibition with an IC₅₀ of 0.0035 µM, which was significantly more active than the standard drugs donepezil (B133215) and tacrine. researchgate.net

In a separate study, 2-amino-5-nitrothiazole derived semicarbazones were investigated as dual inhibitors of both MAO and cholinesterases. tandfonline.comresearchgate.net Compound 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) was identified as a lead AChE inhibitor with an IC₅₀ of 0.264 µM, an activity level comparable to tacrine. tandfonline.comresearchgate.net Compound 17 (1-((4-Chlorophenyl) (phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide) was a potent inhibitor of butyrylcholinesterase (BuChE) with an IC₅₀ of 0.024 µM. tandfonline.comresearchgate.net Kinetic analysis showed that the inhibition of AChE and BuChE by these compounds was of a mixed and reversible type. tandfonline.comresearchgate.net

Additionally, a series of 5-nitrothiophene-thiazole derivatives showed inhibitory activity against both AChE (33.66–47.96% inhibition) and BuChE (13.03–63.29% inhibition) at a concentration of 80 µg/mL. researchgate.net These findings underscore the potential of nitro-substituted benzothiazole and thiazole scaffolds in designing multi-target ligands for the treatment of complex neurodegenerative diseases.

ATP Phosphoribosyl Transferase (HisG) Inhibition in Mycobacterial Pathways

Derivatives of this compound have been identified as potential inhibitors of ATP phosphoribosyl transferase (HisG), an essential enzyme in the histidine biosynthesis pathway of Mycobacterium tuberculosis. researchgate.netasm.org HisG catalyzes the initial step in this pathway, making it a promising target for the development of new anti-tuberculosis agents. researchgate.netnih.gov Virtual screening of large compound libraries has led to the discovery of several this compound-containing compounds with inhibitory activity against M. tuberculosis HisG in the micromolar range. researchgate.netacs.org

Crystallographic studies have confirmed that the nitrobenzothiazole fragment of these inhibitors binds within the monophosphate-binding loop of the enzyme's active site. researchgate.netnih.gov This binding is stabilized by hydrogen bonds between the nitro group and backbone nitrogens of several amino acid residues, including Gly157, Ser158, Gly159, Arg160, and Thr161, as well as with Tyr116 and Asp70. researchgate.net Further screening of structurally similar compounds has yielded additional inhibitors with micromolar potency. researchgate.netnih.gov Notably, some of these this compound derivatives have also demonstrated bactericidal activity against Mycobacterium smegmatis in whole-cell assays, highlighting their potential as leads for novel anti-tuberculosis drugs. researchgate.netnih.gov

Carbonic Anhydrase (CA) Inhibition, particularly Tumor-Associated Isoforms

Benzothiazole derivatives are recognized as potent inhibitors of carbonic anhydrase (CA) isoforms, with a particular focus on those associated with tumors, such as CA IX and CA XII. nih.gov These isoforms play a crucial role in the pH regulation of hypoxic tumors, contributing to cancer progression and metastasis. mdpi.com Research has explored the development of benzene- and benzothiazole-sulfonamide derivatives as selective inhibitors of these tumor-associated CAs. nih.gov

By employing a "tail approach" in their design, scientists have synthesized compounds that exhibit low to medium nanomolar inhibition against CA I, II, and IX, with weaker inhibition of CA IV. nih.gov Some of these derivatives have demonstrated selective inhibition of the tumor-associated CA IX isoform in the nanomolar range. nih.gov The development of membrane-impermeant CA inhibitors, by incorporating moieties like aliphatic sulfonic acid tails, aims to selectively target the extracellular, membrane-bound CA IX and XII over the cytosolic off-target isoforms. mdpi.com This strategy has been validated by showing the complete membrane impermeability of certain sulfonated CAIs, which potently inhibited hCAs II, IX, and XII with KI values in the low nanomolar range. mdpi.com

Kinase Inhibition (e.g., VEGFR-2, p56lck)

The this compound scaffold has been investigated for its potential to inhibit various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. One of the key targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth. mdpi.comajol.info

Several studies have focused on designing and synthesizing thiazole and benzothiazole derivatives as VEGFR-2 inhibitors. For instance, a series of 5-benzylidene-2,4-thiazolidinediones were designed to target VEGFR-2, with some compounds showing significant inhibition of angiogenesis. nih.gov Similarly, novel indole-2-one derivatives incorporating a 1,2,3-triazole scaffold have demonstrated promising inhibitory activity against VEGFR-2, with some compounds exhibiting greater potency than the established inhibitor sunitinib (B231). x-mol.net The design of these inhibitors often mimics the pharmacophoric features of known VEGFR-2 inhibitors, such as a central aryl ring with specific linker moieties. mdpi.com While direct studies on this compound's effect on p56lck are less common, the broader class of benzothiazoles has been explored for various kinase inhibitory activities, suggesting a potential avenue for future research.

Investigation of Inhibitory Concentrations and Potency

The inhibitory concentrations and potency of this compound derivatives have been determined across a range of biological targets, demonstrating their potential as therapeutic agents.

In the context of mycobacterial infections, virtual screening has identified this compound inhibitors of M. tuberculosis HisG with activity at micromolar concentrations. researchgate.netnih.gov Further optimization of these initial hits has led to compounds with improved potency. researchgate.net

For carbonic anhydrase inhibition, benzothiazole-sulfonamide derivatives have shown potent inhibition of tumor-associated CA IX in the low to medium nanomolar range. nih.gov Specifically designed membrane-impermeant sulfonated CAIs have exhibited potent inhibition of hCAs II, IX, and XII, with KI values reaching the low nanomolar range (0.9–459.4 nM). mdpi.com

In the realm of kinase inhibition, a 5-benzylidene-2,4-thiazolidinedione derivative, compound 3i, displayed an IC50 of 0.5μM against VEGFR-2. nih.gov Another study on novel indole-2-one derivatives found a compound (13d) with an IC50 of 26.38 nM against VEGFR-2, which was more potent than the reference drug sunitinib (IC50 = 83.20 nM). x-mol.net

Regarding neurodegenerative diseases, 5-nitro-1,2-benzothiazol-3-amine (5-NBA) was identified as a potent inhibitor of α-synuclein oligomerization at low micromolar concentrations. acs.org Benzothiazole and indole derivatives have also been developed, with compounds 46 and 48 significantly reducing α-synuclein fibril formation, with ThT fluorescence decreased to 4.0% and 14.8%, respectively. nih.gov

The following table summarizes the inhibitory activities of various this compound and related benzothiazole derivatives against different targets.

| Compound Class | Target | Potency | Reference(s) |

| This compound Derivatives | M. tuberculosis HisG | Micromolar concentrations | researchgate.netnih.gov |

| Benzothiazole-sulfonamides | Carbonic Anhydrase IX | Low to medium nanomolar range | nih.gov |

| Sulfonated CAIs | hCAs II, IX, XII | K | mdpi.com |

| 5-Benzylidene-2,4-thiazolidinedione (3i) | VEGFR-2 | IC | nih.gov |

| Indole-2-one derivative (13d) | VEGFR-2 | IC | x-mol.net |

| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | α-Synuclein oligomerization | Low micromolar concentrations | acs.org |

| Benzothiazole derivative (46) | α-Synuclein fibril formation | 4.0% ThT fluorescence | nih.gov |

| Benzothiazole derivative (48) | α-Synuclein fibril formation | 14.8% ThT fluorescence | nih.gov |

Antioxidant Activity Investigations

Research has shown that derivatives of benzothiazole, including those with a nitro group, possess antioxidant properties. mdpi.com The antioxidant activity of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. scispace.com

One study on 2-substituted-5-nitro benzimidazole (B57391) derivatives, which share structural similarities with 5-nitrobenzothiazoles, found that these compounds exhibited good antioxidant activity. scispace.com The IC50 values for these compounds ranged from 3.17 to 7.59 µg/ml, which was significantly lower than the standard butylated hydroxytoluene (BHT) with an IC50 of 18.42 µg/ml. scispace.com The presence of chloro, bromo, and fluoro substituents on the molecule was suggested to contribute to this prominent antioxidant activity. scispace.com

Another study involving 6-methoxy-2-amino benzothiazole-phosphonate analogues also reported excellent antioxidant activity, as determined by the ferric thiocyanate (B1210189) technique. pnrjournal.com The IC50 values for these derivatives were in the range of 86 µg/mL to 96.8 µg/mL. pnrjournal.com These findings suggest that the benzothiazole scaffold, potentially enhanced by specific substitutions like a nitro group, can be a promising basis for the development of novel antioxidant compounds. scispace.compnrjournal.com

Neurobiological Activity and Neuroprotection

Modulation of Protein Aggregation (e.g., α-Synuclein, Tau)

The aggregation of proteins such as α-synuclein and tau is a key pathological feature of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov Research has explored the potential of this compound derivatives to modulate this aggregation process.

A study investigating a series of compounds based on the potent antioligomer 5-nitro-1,2-benzothiazol-3-amine (5-NBA) found that it can modulate the aggregation of both α-synuclein and the 2N4R isoform of tau protein. acs.org Biophysical methods, including the Thioflavin T (ThT) fluorescence assay and transmission electron microscopy (TEM), were used to monitor and confirm the antifibrillary activity of these compounds. acs.org Furthermore, the photoinduced cross-linking of unmodified proteins (PICUP) assay revealed that 5-NBA is a promising inhibitor of oligomerization, acting in a dose-dependent manner to abrogate fibril and oligomer formation. acs.org A cell-based assay using M17D neuroblastoma cells also showed that 5-NBA could inhibit the formation of α-synuclein inclusions. acs.org

These findings highlight the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases by targeting the pathological aggregation of key proteins. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological efficacy of this compound derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific parts of a molecule, known as pharmacophores, contribute to its biological activity. These studies help in designing more potent and selective drug candidates by modifying the chemical structure. For this compound derivatives, SAR research has focused on the effects of different substituents on the benzothiazole core and their electronic properties, leading to the identification of key features necessary for various biological actions.

Impact of Substituent Position and Electronic Properties

The 5-nitro group itself is a strong electron-withdrawing group, which enhances the electrophilicity and reactivity of the benzothiazole system. This feature is often crucial for the compound's mechanism of action, which can involve bioreduction of the nitro group to form reactive intermediates that interact with cellular components.

Research has revealed specific patterns related to substituent effects:

Antimicrobial and Antifungal Activity: The presence of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), and the nitro group (NO₂) itself, on the benzothiazole ring generally enhances antifungal activity. mdpi.comsemanticscholar.org Similarly, incorporating a chloro substituent at the 5-position of related nitro-heterocyclic compounds has been shown to markedly increase antimicrobial activity. mdpi.comnih.govnsf.gov Conversely, for some series of derivatives, electron-donating groups at the para-position of an attached aromatic ring were found to increase antimicrobial properties, while electron-withdrawing groups led to a decrease in activity. pnrjournal.com

Anticonvulsant Activity: Derivatives featuring electron-withdrawing groups like Cl, F, or NO₂ on the benzothiazole ring have demonstrated higher anticonvulsant effects. mdpi.comsemanticscholar.org

Antitumor Activity: The anticancer activity of benzothiazole derivatives is highly dependent on the nature of the substituents. For one series of compounds, the highest antitumor effect was observed in molecules that had electron-donating groups (e.g., methyl, ethoxy) at the 6-position of the benzothiazole core, combined with electron-acceptor groups on an attached aniline (B41778) phenyl ring. mdpi.com In another study, the presence of three chlorine atoms in a chlorobenzothiazole derivative was linked to high anticancer activity. nih.govtandfonline.com

Anthelmintic Activity: Electron-donor groups, such as methyl (Me) and ethoxy (OEt), at the 6-position of the benzothiazole ring have been found to enhance the anthelmintic effect. mdpi.com

Antimalarial Activity: Quantitative Structure-Activity Relationship (QSAR) studies on nitrobenzothiazole derivatives have shown that specific electronic properties correlate with antimalarial potency. Modeling suggests that having -NH₂ or -SH groups at the R1 position and a -NO₂ group at the R4 position of the benzothiazole skeleton could lead to high antimalarial activity. ui.ac.idresearchgate.net

The following table summarizes the observed impact of substituent properties and positions on the biological activity of this compound derivatives.

Identification of Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a drug to interact with its biological target and trigger a response. Identifying these features is key to understanding the mechanism of action and designing new, more effective drugs. mdpi.com For this compound derivatives, several pharmacophore models have been proposed for different biological activities. ijbpas.commedsci.orgnih.govtandfonline.com

For Anticancer (VEGFR-2 Inhibitors) Activity: A common pharmacophore model for benzothiazole-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors has been identified. It consists of four key features:

A flat aromatic or heteroaromatic system that acts as a "hinge binder" in the catalytic ATP-binding pocket of the enzyme. nih.gov

A spacer group. nih.gov

A region with hydrogen bond donors and acceptors.

A moiety that fits into a hydrophobic pocket. nih.gov

For Acetylcholinesterase (AChE) Inhibition: In the context of developing treatments for neurodegenerative diseases, a five-point pharmacophore model has been proposed for 2-amino-6-nitrobenzothiazole-derived hydrazones that inhibit AChE. researchgate.netresearchgate.net This model highlights the specific spatial arrangement of atoms and functional groups essential for binding to the enzyme's active site. researchgate.net

For Monoamine Oxidase (MAO) Inhibition: For derivatives acting as MAO inhibitors, the hydrazone or semicarbazone linker is a critical pharmacophoric element. researchgate.net SAR studies have revealed that the size of the aryl binding site is crucial for selectivity between MAO-A and MAO-B isoforms. researchgate.net The presence of an electron-withdrawing group, such as the nitro group at the fifth position of an attached thiophene (B33073) or furan (B31954) ring, is considered very important for MAO-B inhibitory activity. mdpi.com

For Antimalarial Activity: SAR studies suggest that the N,S-containing five-membered aromatic ring of the benzothiazole hydrazone core may be the key pharmacophore responsible for antimalarial activity. mdpi.com

The table below outlines the essential pharmacophoric features identified for various biological targets of this compound derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 5-nitrobenzothiazole. These calculations allow for the prediction of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.descispace.comresearchgate.net It is based on the principle that the energy of the system is a functional of the electron density. mpg.descispace.com DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules like this compound.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. niscpr.res.in The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer (ICT). niscpr.res.inacs.org

For nitrobenzothiazole derivatives, the presence of the electron-withdrawing nitro group significantly influences the electronic distribution. It creates an electron deficiency in the benzothiazole (B30560) ring system, which can be visualized through electrostatic potential maps. This electronic arrangement affects the molecule's ability to participate in various chemical reactions. DFT calculations show that in many benzothiazole derivatives, the HOMO is primarily localized over the benzothiazole ring, while the LUMO may be distributed across different parts of the molecule depending on the substituents. niscpr.res.in The energy gap has been used to rationalize the bioactivity of these compounds. niscpr.res.in

| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(2-ethylaminothiazol-5-oyl)benzothiazole | DFT/B3LYP | -6.13 | -2.73 | 3.40 | niscpr.res.in |

| Benzothiazole Derivative with CF3 | DFT | Not Specified | Not Specified | Lowest in series | mdpi.com |

| Unsubstituted Benzothiazole Derivative | DFT | Not Specified | Not Specified | Highest in series | mdpi.com |

| 3-Amino-5-nitro researchgate.netbenzisothiazole Dye | TD-DFT | -6.94 (S0) | -3.89 (S0) | 3.05 | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. faccts.de It is particularly effective for predicting electronic absorption spectra, such as UV-Vis spectra. faccts.deresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. faccts.de

For derivatives of nitrobenzothiazole, TD-DFT has been successfully employed to simulate their UV-Vis spectra. tandfonline.comcapes.gov.br These theoretical calculations often show good agreement with experimental data, helping to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. tandfonline.comresearchgate.net For instance, studies on azo dyes derived from 3-amino-5-nitro researchgate.netbenzisothiazole used TD-DFT to analyze their photophysical properties, including the maximum absorption wavelength (λmax) in different solvents. rsc.org The calculations help elucidate the nature of the intramolecular charge transfer that gives these compounds their characteristic colors. rsc.org

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Method | Reference |

|---|---|---|---|---|---|

| Schiff-base of nitrobenzothiazole (Compound 7) | Not Specified | ~425 | ~415 | TD-DFT | tandfonline.comcapes.gov.br |

| Azo dye from 3-amino-5-nitro researchgate.netbenzisothiazole | Chloroform (B151607) | 602 | 575.4 | TD-DFT | rsc.org |

| Azo dye from 3-amino-5-nitro researchgate.netbenzisothiazole | DMF | 610 | 583.7 | TD-DFT | rsc.org |

| Azo dye from 3-amino-5-nitro researchgate.netbenzisothiazole | Ethanol | 603 | 578.4 | TD-DFT | rsc.org |

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action.

Molecular docking simulations have been extensively used to analyze the binding interactions of nitrobenzothiazole derivatives with various protein targets. These studies are critical for structure-based drug design, providing insights into how these compounds might exert a biological effect. For example, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been evaluated as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net

The simulations yield a binding score or energy that estimates the affinity of the ligand for the protein. mdpi.com These theoretical values often correlate well with experimental data, such as the half-maximal inhibitory concentration (IC50). nih.gov Docking studies on 6-nitrobenzothiazole-based hydrazones revealed their potential as potent and selective MAO-B inhibitors, with one lead compound showing an IC50 value in the nanomolar range. nih.gov Similarly, docking of a this compound derivative into bacterial proteins has been performed to explore its antimicrobial potential. researchgate.net

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole hydrazones | Monoamine Oxidase-B (MAO-B) | Compound 31 identified as a potent inhibitor (IC50 = 1.8 nM). nih.gov | nih.gov |

| 2-Amino-6-nitrobenzothiazole hydrazones | Acetylcholinesterase (AChE) | Compound 35 showed strong inhibition (IC50 = 0.0035 µM), stronger than reference drug tacrine. researchgate.net | researchgate.net |

| Benzothiazole derivatives | Klebsiella aerogenes protein (PDB: 2KAU) | Compound with a methoxy (B1213986) group showed high affinity. | mdpi.com |

| Benzothiazole derivatives | Staphylococcus aureus protein (PDB: 7EL1) | Compound with a chloro group showed high affinity. | mdpi.com |

| Benzothiazole–benzonitrile chromophore (from this compound) | S. aureus protein (PDB: 2eg7), E. coli protein (PDB: 3u2k) | Simulated binding interactions to explore antibacterial effectiveness. researchgate.net | researchgate.net |

Beyond predicting binding affinity, docking simulations provide detailed, three-dimensional models of how a ligand fits into a protein's active site. This allows for the precise identification of key intermolecular interactions that stabilize the ligand-protein complex. For nitrobenzothiazole derivatives, the most significant interactions are typically hydrogen bonds and π-π stacking. researchgate.netnih.govresearchgate.net

Hydrogen bonds are often formed between the nitro group or other heteroatoms in the benzothiazole scaffold and polar amino acid residues in the active site. researchgate.net π-π stacking interactions occur between the aromatic benzothiazole ring system and the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan. libretexts.org These cumulative interactions are essential for the effective stabilization of the ligand within the binding pocket. nih.govresearchgate.net For example, in the inhibition of MAO-B, π-π stacking interactions with Tyr residues and hydrogen bonds were found to be crucial for the high affinity of the inhibitors. nih.gov

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Monoamine Oxidase-B (MAO-B) | Tyr398, Tyr435 | π-π stacking | nih.gov |

| Acetylcholinesterase (AChE) | Trp84, Tyr121, Tyr334, Phe330 | π-π stacking, hydrogen bonding | researchgate.net |

| Bovine Serum Albumin (PDB: 3v03) | Not specified | Strong interactions with protein receptor. | bohrium.com |

| S. aureus protein (PDB: 2eg7) | Not specified | Binding interactions simulated. | researchgate.net |

Ligand-Protein Binding Interaction Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often performed after molecular docking to assess the stability and dynamics of the predicted ligand-protein complex.

While docking provides a static snapshot of the binding, MD simulations introduce temperature, pressure, and solvent effects, allowing the complex to move and fluctuate naturally. These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-π stacking, are maintained over a longer timescale (typically nanoseconds to microseconds). researchgate.netresearchgate.net Studies on lead compounds derived from 2-amino-6-nitrobenzothiazole have used MD simulations to demonstrate that the ligand remains stably bound in the active site of the target enzyme, thus validating the docking results and confirming the suitability of the ligand for strong and consistent binding. researchgate.netresearchgate.netresearchgate.net These simulations provide a more realistic and dynamic understanding of the binding event, reinforcing the compound's potential as an effective inhibitor.

Conformational Stability and Binding Dynamics

Molecular docking simulations are crucial for understanding how this compound-based ligands interact with biological targets. These studies analyze binding poses and the stability of ligand-protein complexes. For instance, in the context of acetylcholinesterase (AChE) inhibition, docking studies of 2-amino-6-nitrobenzothiazole-derived hydrazones have highlighted the importance of hydrogen bonding and π–π stacking interactions for the effective stabilization of the ligand-enzyme complex. researchgate.net Conformational analysis of potent inhibitor molecules has led to the development of pharmacophore models essential for activity. researchgate.net

Similarly, virtual screening efforts to identify inhibitors for M. tuberculosis ATP phosphoribosyl transferase (HisG) have utilized docking algorithms to predict the binding of compounds containing a nitrobenzothiazole (NBT) fragment. nih.govacs.org These computational predictions were later confirmed by X-ray crystallography, which showed the NBT group packing into the active site responsible for binding the PRPP substrate. nih.gov The stability of these interactions is rationalized through a network of hydrophobic and hydrogen-bonding interactions. nih.gov Further molecular dynamics (MD) simulations on benzothiazole derivatives targeting the BACE-1 enzyme have been used to confirm the stability and binding of the compounds within the active site over time, analyzing parameters such as RMSD and hydrogen bond formation. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a vital computational tool to establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. ui.ac.idmdpi.com This methodology accelerates the drug development process by predicting the activity of novel compounds. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for nitrobenzothiazole derivatives, particularly for their antimalarial activity against the W2 strain of Plasmodium falciparum. ui.ac.idui.ac.id In one such study, a series of 13 nitrobenzothiazole derivatives were analyzed to create a model correlating their structural features with their half-maximal inhibitory concentrations (IC50). ui.ac.idresearchgate.net

Using a multiple linear regression (MLR) approach, a highly significant QSAR model was formulated. ui.ac.id The resulting equation demonstrated a very strong correlation between the descriptors and the observed antimalarial activity, with a squared correlation coefficient (R²) of 1.00 for the dataset. ui.ac.idui.ac.id This model was then used to predict the activity of 43 new nitrobenzothiazole derivatives, identifying 24 as having potentially high antimalarial activity. ui.ac.idresearchgate.net